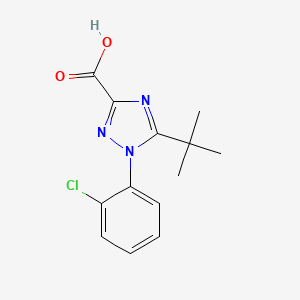
5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with tert-butyl hydrazine in the presence of a base, followed by cyclization with formic acid to form the triazole ring. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or copper, and conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: The compound can be used in the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites. The triazole ring can interact with various biological molecules, affecting their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Lacks the tert-butyl and chlorophenyl groups, resulting in different chemical properties.
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a phenyl group instead of a chlorophenyl group, affecting its reactivity and applications.
Uniqueness
5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the tert-butyl and chlorophenyl groups. These substituents enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14ClN3O2 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
5-tert-butyl-1-(2-chlorophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-7-5-4-6-8(9)14/h4-7H,1-3H3,(H,18,19) |
InChI Key |
QJBXPNALTVVPME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


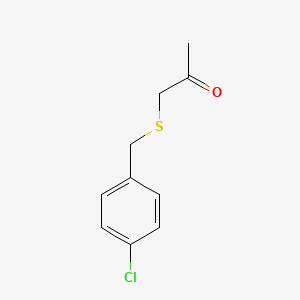
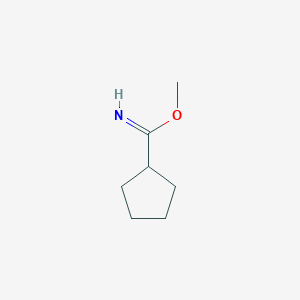
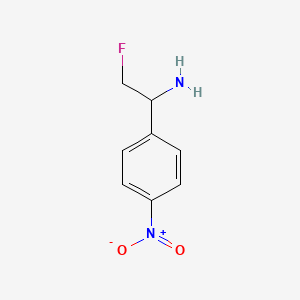
![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)

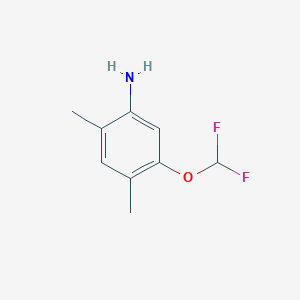

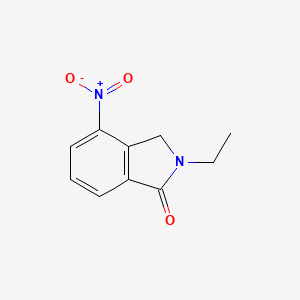
![4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13197265.png)
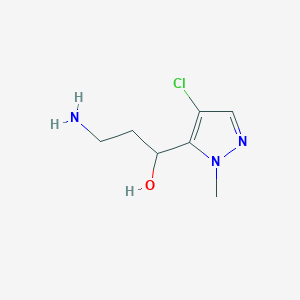
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
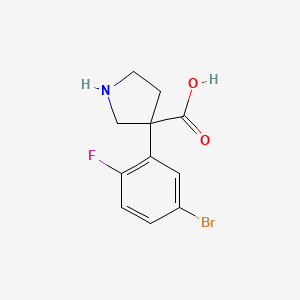
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13197294.png)
![2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B13197304.png)
